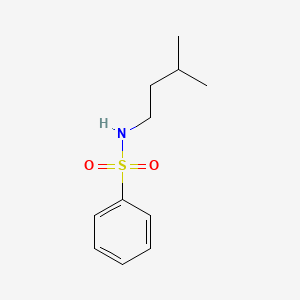

![molecular formula C10H17N5O B2634731 4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine CAS No. 2375247-66-6](/img/structure/B2634731.png)

4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

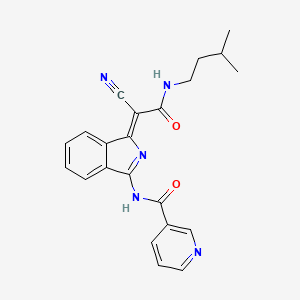

The compound “4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine” is a chemical substance with the CAS Number: 2375247-66-6 . It has a molecular weight of 223.28 . The IUPAC name for this compound is 4-((3R,4S)-3-amino-4-methoxypyrrolidin-1-yl)-N-methylpyrimidin-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N5O/c1-12-10-13-4-3-9(14-10)15-5-7(11)8(6-15)16-2/h3-4,7-8H,5-6,11H2,1-2H3,(H,12,13,14)/t7-,8+/m1/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

This compound has a molecular weight of 223.28 . It is stored at room temperature and is in the form of an oil .Scientific Research Applications

β-Glucuronidase Inhibitors

This compound is a derivative of 2-Aminopyrimidine, which has been evaluated as a β-Glucuronidase inhibitor . β-Glucuronidase is an enzyme associated with many pathological conditions, such as colon cancer, renal diseases, and infections of the urinary tract . Therefore, this compound could potentially be used in the development of treatments for these conditions.

Antibacterial Activity

The compound has been identified as an important subunit linked at the C-7 position of quinolone carboxylic acid derivative, which has shown a higher in vitro and in vivo antibacterial activity for both Gram positive and Gram negative bacteria . This suggests potential applications in the development of new antibiotics.

Cytotoxicity Against Leukemia Cells

It has been reported that a subunit at the C-7 position of naphthyridine ring to obtain a high cytotoxicity against murine P388 leukemia cells . This indicates potential applications in cancer research and treatment.

Enantioselective Synthesis

An efficient and convenient enantioselective synthesis of (3R,4S)-3-methoxy-4-methylaminopyrrolidine has been carried out by a lipase-mediated resolution protocol . This method could be used in the production of enantiomerically pure forms of this compound, which is important in pharmaceutical applications.

Chiral Pyrrolidines

Many synthetic and naturally occurring biologically active compounds contain chiral pyrrolidines as subunits in their structures . This compound could potentially be used in the synthesis of these biologically active compounds.

Skeletal Editing of Organic Molecules

Although not directly related to “EN300-7355993”, it’s worth noting that similar compounds have been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This could potentially open up new avenues for the use of this compound in organic chemistry.

Safety and Hazards

properties

IUPAC Name |

4-[(3R,4S)-3-amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O/c1-12-10-13-4-3-9(14-10)15-5-7(11)8(6-15)16-2/h3-4,7-8H,5-6,11H2,1-2H3,(H,12,13,14)/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBQICZFGVEQGH-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)N2CC(C(C2)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC=CC(=N1)N2C[C@H]([C@H](C2)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2634648.png)

![12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2634650.png)

![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2634652.png)

![N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2634662.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide](/img/structure/B2634667.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2634670.png)